5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine
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Overview
Description
5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine: is an organic compound with the molecular formula C21H17NO4 It is a derivative of pyridine, featuring an acetyl group at the 5-position and a benzoyl-4-methoxyphenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- 2-(2-benzoyl-4-methoxyphenoxy) pyridine
- 5-Acetyl-2-(4-methoxyphenoxy) pyridine
- 5-Acetyl-2-(2-benzoylphenoxy) pyridine
Uniqueness: 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is unique due to the presence of both the acetyl and benzoyl-4-methoxyphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[6-(2-benzoyl-4-methoxyphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14(23)16-8-11-20(22-13-16)26-19-10-9-17(25-2)12-18(19)21(24)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRTZXRZVJWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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